molecular formula C6H13NO2 B12835340 (S)-Methyl 2-amino-2-methylbutanoate

(S)-Methyl 2-amino-2-methylbutanoate

Cat. No.: B12835340
M. Wt: 131.17 g/mol
InChI Key: LYSVZYUJIMIKEB-LURJTMIESA-N
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Description

Methyl (S)-2-amino-2-methylbutanoate is an organic compound that belongs to the class of esters It is derived from the amino acid valine and is characterized by its ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (S)-2-amino-2-methylbutanoate can be synthesized through several methods. One common approach involves the esterification of (S)-2-amino-2-methylbutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of Methyl (S)-2-amino-2-methylbutanoate may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-amino-2-methylbutanoate undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

    Substitution: Nucleophiles such as amines or thiols can react with the amino group under basic conditions.

Major Products Formed

    Oxidation: Methyl (S)-2-amino-2-methylbutanoic acid.

    Reduction: Methyl (S)-2-amino-2-methylbutanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (S)-2-amino-2-methylbutanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a model compound for studying ester hydrolysis and amino acid metabolism.

    Industry: Used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of Methyl (S)-2-amino-2-methylbutanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (S)-2-amino-2-methylbutanoate: Similar structure but with an ethyl ester group instead of a methyl ester.

    Methyl (S)-2-amino-3-methylbutanoate: Similar structure but with a different position of the methyl group.

Uniqueness

Methyl (S)-2-amino-2-methylbutanoate is unique due to its specific ester and amino acid configuration, which imparts distinct chemical and biological properties. Its structural similarity to valine makes it a valuable compound for studying amino acid-related processes.

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

methyl (2S)-2-amino-2-methylbutanoate

InChI

InChI=1S/C6H13NO2/c1-4-6(2,7)5(8)9-3/h4,7H2,1-3H3/t6-/m0/s1

InChI Key

LYSVZYUJIMIKEB-LURJTMIESA-N

Isomeric SMILES

CC[C@@](C)(C(=O)OC)N

Canonical SMILES

CCC(C)(C(=O)OC)N

Origin of Product

United States

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